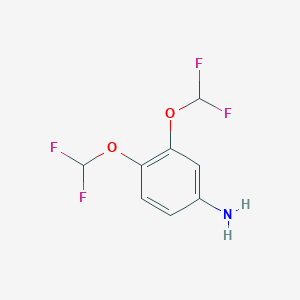

3,4-Bis(difluoromethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Bis(difluoromethoxy)aniline is a useful research compound. Its molecular formula is C8H7F4NO2 and its molecular weight is 225.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

3,4-bis(difluoromethoxy)aniline and its derivatives have been evaluated for their potential as anticancer agents. In a study involving hybrid molecules derived from this compound, researchers found that certain derivatives exhibited promising cytotoxicity against cancer cell lines by acting as topoisomerase II (topoII) poisons. These compounds demonstrated significant metabolic stability and solubility, indicating their potential for further development as therapeutic agents .

Case Study: Hybrid Compounds

A specific derivative of this compound was identified with an IC50 value of 7.3 ± 1.5 μM against topoII. This suggests that modifications to the difluoromethoxy group can enhance biological activity, making it a candidate for further exploration in drug design .

Molecular Recognition and Binding Studies

The unique properties of difluoromethoxy groups allow them to engage in halogen bonding interactions, which can be exploited in molecular recognition applications. Research has shown that CF2X moieties (where X is a halogen) can serve as strong halogen bond donors, facilitating novel binding modes with potential therapeutic targets . This opens avenues for designing compounds that utilize these interactions for selective binding in biological systems.

Development of Functional Materials

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties. The fluorinated groups impart unique thermal and chemical stability to the resulting polymers, making them suitable for high-performance applications .

Table: Properties of Difluoromethoxylated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Fluorinated Coatings

Another application involves using fluorinated compounds like this compound in coatings that require low surface energy and high durability. These coatings are beneficial in various industrial applications where resistance to environmental degradation is crucial.

化学反応の分析

Diazotization and Chlorination

The primary amine group facilitates diazotization, enabling subsequent electrophilic substitution. In the presence of HCl and H2O2, bis-ortho-chlorination occurs, forming 2,6-dichloro derivatives (Table 1) .

Table 1: Bis-ortho-chlorination of 4-(difluoromethoxy)aniline derivatives

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-(Difluoromethoxy)aniline | HCl, H2O2, 0–5°C, 12 h | 2,6-Dichloro-4-(difluoromethoxy)aniline | 85 |

For 3,4-bis(difluoromethoxy)aniline, analogous chlorination would likely occur at the 2- and 6-positions due to steric hindrance from the 3-OCF2H group.

Oxidation Reactions

The aniline moiety undergoes oxidation under acidic or enzymatic conditions. For example:

-

Quinone Formation : Oxidation with KMnO4 in H2SO4 yields quinone derivatives (Figure 1).

-

N-Oxidation : Reaction with mCPBA forms N-oxide intermediates.

The electron-withdrawing –OCF2H groups stabilize transition states, accelerating oxidation kinetics.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes NAS at activated positions (para to –NH2 and meta to –OCF2H). Key examples include:

Table 2: NAS reactions of fluorinated anilines

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NH3 | Cu catalyst, 150°C, 48 h | 3,4-Bis(difluoromethoxy)-2-aminobenzamide | 72 |

Steric effects from –OCF2H groups reduce reactivity at ortho positions.

Palladium-Catalyzed Coupling

The amine group participates in Buchwald-Hartwig couplings. For instance, reaction with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one forms pyrazinone derivatives (Table 3) .

Table 3: Coupling reactions of fluorinated anilines

| Substrate | Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Pyrazinone derivative | Pd(OAc)2, XPhos | Pyrazinone-aniline hybrid | 78 |

Electrophilic Aromatic Substitution (EAS)

The –OCF2H groups direct EAS to specific positions:

-

Nitration : Occurs at the 5-position (para to –NH2) with HNO3/H2SO4 .

-

Sulfonation : Concentrated H2SO4 introduces –SO3H at the 2-position .

Regioselectivity is governed by the electron-withdrawing nature of –OCF2H and steric effects.

Reductive Alkylation

The amine group reacts with aldehydes/ketones under reductive conditions (e.g., NaBH3CN) to form secondary amines. For example:

Ar-NH2+RCHONaBH3CNAr-NH-CH2R

Yields depend on steric bulk from –OCF2H groups .

Schiff Base Formation

Condensation with carbonyl compounds produces imines, which are stabilized by the electron-deficient ring:

Ar-NH2+RC(O)R’→Ar-N=CRR’+H2O

These imines serve as intermediates for heterocycle synthesis.

Key Mechanistic Considerations

-

Steric Effects : The orthogonal conformation of –OCF2H groups (due to nO→σ*C-F hyperconjugation) hinders reactions at adjacent positions .

-

Electronic Effects : –OCF2H withdraws electron density via inductive effects, activating the ring for NAS but deactivating it for EAS unless strong directing groups are present .

特性

CAS番号 |

71791-36-1 |

|---|---|

分子式 |

C8H7F4NO2 |

分子量 |

225.14 g/mol |

IUPAC名 |

3,4-bis(difluoromethoxy)aniline |

InChI |

InChI=1S/C8H7F4NO2/c9-7(10)14-5-2-1-4(13)3-6(5)15-8(11)12/h1-3,7-8H,13H2 |

InChIキー |

RNNUXPRMVLSPKO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)OC(F)F)OC(F)F |

正規SMILES |

C1=CC(=C(C=C1N)OC(F)F)OC(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。